1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C19H26N2O6. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid typically involves the protection of the amino group and the carboxylic acid groups. One common method includes the use of tert-butyl chloroformate and benzyl chloroformate to protect the amino and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted piperidine compounds .
Scientific Research Applications
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxycarbonylamino-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
- 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
Uniqueness
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C19H26N2O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-15(14(11-21)16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) |
InChI Key |
UUOVUVLOOIAPAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.